
(2S)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid is a chemical compound with a specific stereochemistry, indicated by the (2S) prefix This compound features a phenoxy group substituted with an acetamido group, a hydroxy group, and a methyl group on a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 4-acetamidophenol, which is then reacted with an appropriate halogenated propanoic acid derivative under basic conditions to form the phenoxy intermediate.
Hydroxylation: The phenoxy intermediate undergoes hydroxylation using a suitable oxidizing agent to introduce the hydroxy group at the desired position.
Stereoselective Methylation:
Final Acidification: The final step involves acidification to obtain the target compound in its acid form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to achieve efficient large-scale production.
化学反応の分析
Types of Reactions
(2S)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the acetamido group or convert the hydroxy group to a hydrogen atom.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of deacetylated or dehydroxylated products.
Substitution: Formation of various substituted phenoxy derivatives.
科学的研究の応用
(2S)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2S)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Acetamidophenol: Shares the acetamido group but lacks the hydroxy and methyl groups.
2-Hydroxy-2-methylpropanoic acid: Lacks the phenoxy and acetamido groups.
Phenoxyacetic acid: Contains the phenoxy group but lacks the acetamido and hydroxy groups.
Uniqueness
(2S)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid is unique due to its specific combination of functional groups and stereochemistry
特性
CAS番号 |
810684-36-7 |
|---|---|
分子式 |
C12H15NO5 |
分子量 |
253.25 g/mol |
IUPAC名 |
(2S)-3-(4-acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-8(14)13-9-3-5-10(6-4-9)18-7-12(2,17)11(15)16/h3-6,17H,7H2,1-2H3,(H,13,14)(H,15,16)/t12-/m0/s1 |
InChIキー |
HDDVNFHEJMRLMC-LBPRGKRZSA-N |
異性体SMILES |
CC(=O)NC1=CC=C(C=C1)OC[C@@](C)(C(=O)O)O |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(C)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide](/img/structure/B12520131.png)
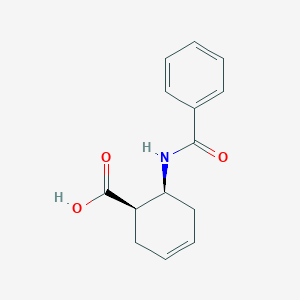
![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12520135.png)
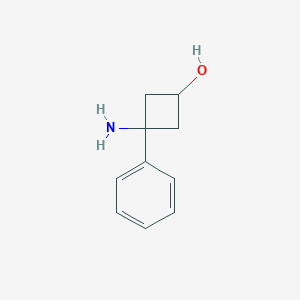
![5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520138.png)
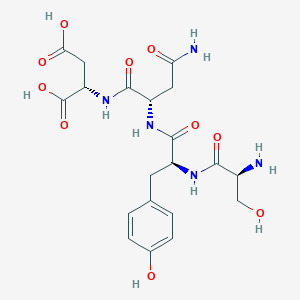
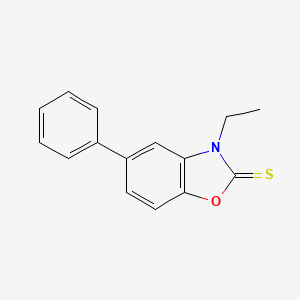
![2-[5-[[4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl]methylene]-4-oxo-2-thioxothiazolidin-3-yl]acetic Acid](/img/structure/B12520157.png)

![3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12520171.png)


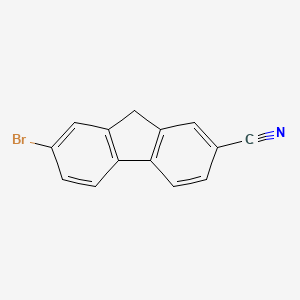
![tert-butyl N-benzyl-N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate](/img/structure/B12520192.png)
